(2R,3S)-3-Phenyloxane-2-carboxylic acid
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Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and the functional groups present in the molecule. The compound’s IUPAC name is also part of its description .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis includes the starting materials, the reagents used, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
The molecular structure of an organic compound is determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Scientific Research Applications
Bioprocess Optimization and Production
(2R,3S)-Isocitric acid: is produced through microbial fermentation, particularly by Yarrowia lipolytica yeast strains using renewable plant oils (e.g., sunflower or rapeseed oil) as substrates . Researchers have focused on improving the yield, purification, and scalability of ICA production. This compound serves as a valuable building block for synthesizing chiral derivatives.
Iron Metabolism and Erythroid Development
ICA plays a crucial role in iron metabolism. Iron-sulfur enzymes (aconitases) catalyze the isomerization of citrate to isocitrate, which regulates erythrocyte formation. Iron deficiency reduces aconitase activity, while exogenous isocitrate counteracts erythroid iron restriction in vitro and reverses anemia progression in iron-deprived mice .
Chiral Synthesis and Derivatives
Researchers have used ICA as a starting material for synthesizing various chiral compounds. Its unique stereochemistry allows for the multigram synthesis of derivatives with specific configurations .
Analytical Chemistry and Detection Methods
Developing sensitive and selective methods for detecting ICA in complex matrices (such as fermentation solutions) is essential. Researchers may explore chromatographic, spectroscopic, or electrochemical techniques for quantification and analysis.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3S)-3-phenyloxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFZHWXWHLGJQQ-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-Phenyloxane-2-carboxylic acid |
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